molecular formula C15H16N2O2 B8558847 2-(4-Amino-phenyl)-N-(4-methoxy-phenyl)-acetamide

2-(4-Amino-phenyl)-N-(4-methoxy-phenyl)-acetamide

Cat. No. B8558847
M. Wt: 256.30 g/mol
InChI Key: DOJMAVSSBOXGOZ-UHFFFAOYSA-N
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Patent
US06998414B2

Procedure details

A mixture of N-(4-Methoxy-phenyl)-2-(4-nitro-phenyl)-acetamide (859 mg, 3 mmol), 5% Pd on C (16 mg) and EtOH (20 mL) was stirred under a hydrogen atmosphere (1 atm) for 5 hr. Filtration of the catalyst and evaporation of the solvent afforded 2-(4-Amino-phenyl)-N-(4-methoxy-phenyl)-acetamide (732 mg, 95%).
Quantity
859 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:21])[CH2:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)=[CH:5][CH:4]=1>[Pd].CCO>[NH2:18][C:15]1[CH:14]=[CH:13][C:12]([CH2:11][C:10]([NH:9][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)=[O:21])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
859 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)NC(CC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere (1 atm) for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the catalyst and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CC(=O)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 732 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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